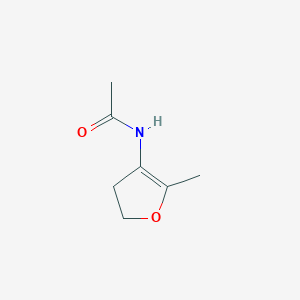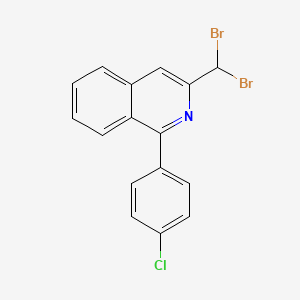
1-(4-Chlorophenyl)-3-(dibromomethyl)isoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Chlorophenyl)-3-(dibromomethyl)isoquinoline is a complex organic compound that belongs to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds, which are structurally related to quinoline This particular compound is characterized by the presence of a chlorophenyl group and a dibromomethyl group attached to the isoquinoline core
准备方法
The synthesis of 1-(4-Chlorophenyl)-3-(dibromomethyl)isoquinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the condensation of benzaldehyde with an amine, followed by cyclization.
Introduction of Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction, where 4-chlorobenzoyl chloride reacts with the isoquinoline core in the presence of a Lewis acid catalyst such as aluminum chloride.
Addition of Dibromomethyl Group: The final step involves the bromination of the methyl group attached to the isoquinoline core using bromine or N-bromosuccinimide (NBS) under radical conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
化学反应分析
1-(4-Chlorophenyl)-3-(dibromomethyl)isoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The dibromomethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Coupling Reactions: The chlorophenyl group can participate in coupling reactions such as Suzuki or Heck coupling, forming biaryl compounds.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or toluene, and catalysts such as palladium or copper complexes. Major products formed from these reactions depend on the specific reagents and conditions employed.
科学研究应用
1-(4-Chlorophenyl)-3-(dibromomethyl)isoquinoline has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes or receptors.
Material Science: It is investigated for its use in the development of organic electronic materials, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Research: The compound is used as a probe in biochemical assays to study enzyme activity or protein-ligand interactions.
Industrial Applications: It is explored for its potential use as a precursor in the synthesis of agrochemicals or specialty chemicals.
作用机制
The mechanism of action of 1-(4-Chlorophenyl)-3-(dibromomethyl)isoquinoline depends on its specific application. In medicinal chemistry, the compound may exert its effects by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the chlorophenyl and dibromomethyl groups can enhance its binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.
相似化合物的比较
1-(4-Chlorophenyl)-3-(dibromomethyl)isoquinoline can be compared with other similar compounds such as:
1-(4-Chlorophenyl)-3-(bromomethyl)isoquinoline: This compound has a similar structure but with only one bromine atom, which may result in different reactivity and biological activity.
1-(4-Chlorophenyl)-3-(methyl)isoquinoline:
1-(4-Chlorophenyl)-3-(dibromomethyl)quinoline: This compound has a quinoline core instead of an isoquinoline core, which can affect its electronic properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both chlorophenyl and dibromomethyl groups, which confer distinct chemical and biological properties.
属性
CAS 编号 |
89242-42-2 |
|---|---|
分子式 |
C16H10Br2ClN |
分子量 |
411.5 g/mol |
IUPAC 名称 |
1-(4-chlorophenyl)-3-(dibromomethyl)isoquinoline |
InChI |
InChI=1S/C16H10Br2ClN/c17-16(18)14-9-11-3-1-2-4-13(11)15(20-14)10-5-7-12(19)8-6-10/h1-9,16H |
InChI 键 |
ZNTJBCIHUFQUAL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=C(N=C2C3=CC=C(C=C3)Cl)C(Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


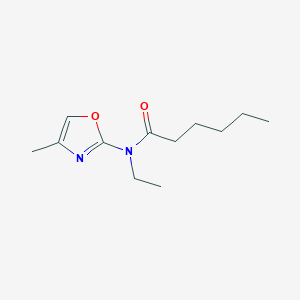
![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[(2-nitrophenyl)sulfanylamino]-1H-purin-6-one](/img/structure/B12902583.png)
![5-{[(Prop-2-en-1-yl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12902585.png)
![Cyclopentanone, 2-[(5-methoxy-1H-indol-3-yl)carbonyl]-4,4-dimethyl-](/img/structure/B12902590.png)

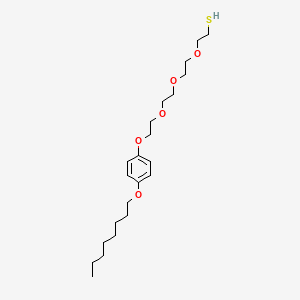


![12-(Trimethylsilyl)isoindolo[2,1-b]isoquinolin-7(5H)-one](/img/structure/B12902643.png)

methanol](/img/structure/B12902656.png)
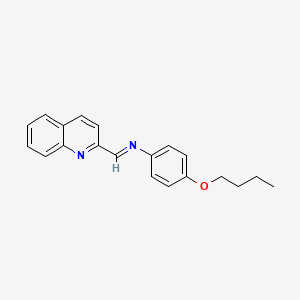
![5-Fluoro-3,3-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12902674.png)
